molecular formula C7H6Cl3N3S B079123 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide CAS No. 14576-98-8

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B079123
CAS No.: 14576-98-8
M. Wt: 270.6 g/mol
InChI Key: HLWGCUILUNSFII-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a chemical compound characterized by the presence of a trichlorophenyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2,4,6-trichlorophenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted trichlorophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on target molecules, resulting in the inhibition or activation of specific biological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide include:

Uniqueness

Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a compound of significant interest .

Properties

IUPAC Name

(2,4,6-trichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWGCUILUNSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377082
Record name 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14576-98-8
Record name 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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